molecular formula C18H26N2O2 B7567168 2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one

2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one

Cat. No. B7567168
M. Wt: 302.4 g/mol
InChI Key: IDSICNIWZKMMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one is a synthetic compound that belongs to the class of designer drugs. It is commonly known as Dibutylone, which is a psychoactive substance that has been widely used for scientific research purposes. The compound has a similar chemical structure to cathinone, which is a natural stimulant found in the khat plant. Dibutylone has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulating and euphoric effect on the user.
Biochemical and Physiological Effects:
Dibutylone has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. The compound also has a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, prolonged use of Dibutylone can lead to adverse effects such as anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

Dibutylone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also has a wide range of potential applications in various fields of research. However, the use of Dibutylone in laboratory experiments is limited by its potential for abuse and addiction. It is important to handle the compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for research on Dibutylone. One potential area of study is its potential as a treatment for mental disorders such as depression and anxiety. The compound's effects on the central nervous system could also be further investigated to better understand its mechanism of action. Additionally, Dibutylone could be used in the development of new drugs for various medical conditions. Further research is needed to fully understand the potential applications of this compound.
In conclusion, Dibutylone is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields of research. The compound has a similar chemical structure to cathinone and has been studied for its effects on the central nervous system and its potential as a treatment for mental disorders. While Dibutylone has several advantages for laboratory experiments, its use is limited by its potential for abuse and addiction. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of Dibutylone involves the reaction of α-bromovalerophenone with 4-propanoyl-1,4-diazepan-1-ylamine. The reaction is carried out in the presence of a reducing agent and a catalyst. The final product is obtained through purification and crystallization.

Scientific Research Applications

Dibutylone has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on the central nervous system and its potential as a treatment for various mental disorders. The compound has also been used in the development of new drugs and as a reference standard for analytical purposes.

properties

IUPAC Name

2-phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-16(15-9-6-5-7-10-15)18(22)20-12-8-11-19(13-14-20)17(21)4-2/h5-7,9-10,16H,3-4,8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSICNIWZKMMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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